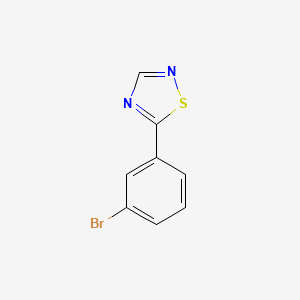![molecular formula C10H10BrN3 B2530069 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1385696-49-0](/img/structure/B2530069.png)
6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C10H10BrN3 and its molecular weight is 252.115. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Sensing and Biological Applications
6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine, as a derivative of triazole and pyridine, contributes significantly to the field of optical sensors and biological applications. N-heterocycles, including triazole and pyridine derivatives, are extensively employed as recognition units for creating optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable as sensing probes. These compounds also possess a wide range of biological and medicinal applications, underlining their importance in organic chemistry (Jindal & Kaur, 2021).
Antibacterial Activity
The 1,2,4-triazole core, an integral part of the chemical structure of interest, has demonstrated significant potential in combating bacterial infections, particularly against Staphylococcus aureus. The bioisosteric nature of 1,2,4-triazoles to amides, esters, and carboxylic acids contributes to their potency as inhibitors of essential bacterial proteins. Hybrids containing the 1,2,4-triazole moiety have shown dual or multiple antibacterial mechanisms of action, highlighting their broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant strains (Li & Zhang, 2021).
Versatility in Chemical Synthesis
The structural flexibility of triazole derivatives, including those containing the 1,2,4-triazole unit, allows for a broad range of chemical modifications and diverse biological activities. These modifications have led to the development of compounds with antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties, among others. The synthesis of novel triazole derivatives is an area of active research, driven by the need for new drugs with varied biological activities (Ferreira et al., 2013).
Drug Development and Organic Synthesis
Heterocyclic N-oxide derivatives, including those related to pyridine, play a crucial role in drug development and organic synthesis. Their diverse functionalities make them vital in the formation of metal complexes, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. These compounds have shown promising anticancer, antibacterial, and anti-inflammatory activities, showcasing their significance in the pharmaceutical field (Li et al., 2019).
Safety and Hazards
The safety data sheet for 6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bond accepting and donating characteristics, which allows it to make specific interactions with different target receptors .
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may affect multiple pathways related to inflammation, cancer, microbial infections, and various enzymatic processes .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects in treating various conditions, including cancer, microbial infections, inflammation, and oxidative stress-related diseases .
Properties
IUPAC Name |
6-bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c11-8-4-5-9-12-13-10(14(9)6-8)7-2-1-3-7/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVKDSMDLUIEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3,4-dichlorophenyl)-N-{[1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]a mino}carboxamide](/img/structure/B2529986.png)
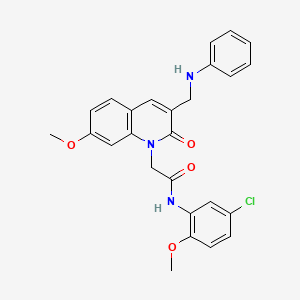
![ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2529992.png)
![4-[(E)-2-Methylstyryl]pyridine](/img/structure/B2529994.png)

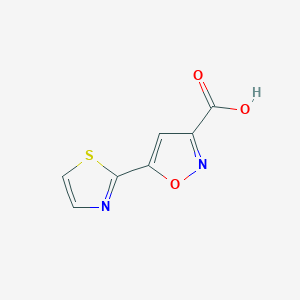
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2529998.png)
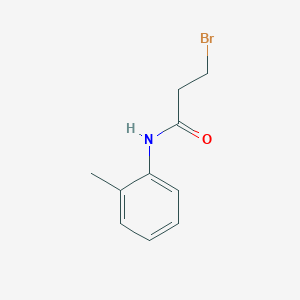
![N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2530002.png)
![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530003.png)
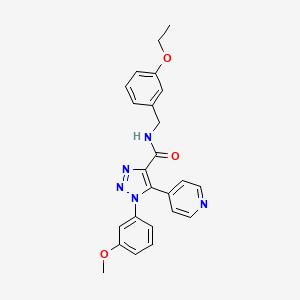
![N-(2,3-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530005.png)
